3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
88252-61-3 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3-hydroxy-8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-9-5-8-11-13(17)14(18)15(20-16(11)12)10-6-3-2-4-7-10/h2-9,18H,1H3 |
InChI Key |
KXSJNMVHWGRQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C(C2=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes serves as a foundational step. For instance, 2-hydroxy-4-methoxyacetophenone reacts with benzaldehyde in ethanol under alkaline conditions (NaOH or KOH) to form the chalcone intermediate. Cyclization of this chalcone in concentrated sulfuric acid at 0–5°C yields 8-methoxy-2-phenyl-4H-1-benzopyran-4-one. Subsequent hydroxylation at position 3 is achieved using boron trifluoride etherate (BF₃·OEt₂) in acetic anhydride, introducing the 3-hydroxy group via electrophilic substitution.
Reaction Conditions:
- Solvent: Ethanol (condensation), glacial acetic acid (cyclization)
- Catalysts: NaOH (10% w/v), BF₃·OEt₂ (1.2 equiv)
- Temperature: 0–5°C (cyclization), 50–60°C (hydroxylation)
- Yield: 62–68% (over two steps).
Hydrogenation-Demethylation Strategy
Pd-Catalyzed Hydrogenation
A patent methodology describes the hydrogenation of 3,4-dihydro-8-methoxy-2-phenyl-2H-1-benzopyran-4-one over 10% palladium on carbon (Pd-C) in acetic acid at 70°C under atmospheric hydrogen pressure. This step reduces the C3-C4 double bond, yielding 3,4-dihydro-8-methoxy-2-phenyl-4H-1-benzopyran-4-one.
Demethylation with Hydrobromic Acid
The 8-methoxy group is selectively demethylated using 47% hydrobromic acid (HBr) in refluxing acetic acid (110°C, 4 h), converting it to a hydroxyl group. Subsequent oxidation with hydrogen peroxide (H₂O₂, 30%) in alkaline medium regenerates the 4-keto functionality while retaining the 3-hydroxy group.
Key Data:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrogenation | Pd-C, H₂, AcOH | 70°C | 4 h | 85% |
| Demethylation | 47% HBr, AcOH | 110°C | 4 h | 78% |
| Oxidation | H₂O₂, NaOH | 50°C | 2 h | 91% |
Acid-Catalyzed Cyclization of Prenylated Intermediates
Synthesis of Prenylated Precursors
A novel route involves the reaction of 1,3,5-trimethoxybenzene with 1-methyl-4-piperidone in glacial acetic acid under HCl catalysis (95–100°C, 3 h). The resulting tetrahydropyridine intermediate undergoes borane reduction (NaBH₄, BF₃·OEt₂) to form a diol, which is oxidized to the benzopyran core.
Ring Closure and Functionalization
Cyclization of the diol intermediate in diethylene glycol dimethyl ether with BF₃·OEt₂ at 50°C produces 3-hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one. The phenyl group at position 2 is introduced via Friedel-Crafts alkylation using benzyl chloride and AlCl₃.
Optimized Parameters:
- Solvent: Diethylene glycol dimethyl ether
- Catalyst: BF₃·OEt₂ (2.0 equiv)
- Temperature: 50°C (cyclization), 25°C (alkylation)
- Yield: 70% (over three steps).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Claisen-Schmidt method offers simplicity but suffers from moderate yields due to competing side reactions during hydroxylation. In contrast, the hydrogenation-demethylation approach provides higher regioselectivity, albeit requiring specialized equipment for hydrogenation. Acid-catalyzed cyclization of prenylated intermediates is scalable (>100 g batches) but involves toxic reagents like BF₃·OEt₂.
Purity and Byproduct Formation
Chromatographic analyses (HPLC, TLC) reveal that the hydrogenation route produces fewer byproducts (<5% impurities) compared to the Claisen-Schmidt method (10–15% impurities). Recrystallization from isopropanol or petroleum ether (60–80°C) enhances purity to >98%.
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Large-scale synthesis (patent data) emphasizes solvent recovery systems for acetic acid and diethylene glycol dimethyl ether, reducing costs by 40%. Neutralization of acidic waste (HBr, HCl) with NaOH generates sodium salts, which are precipitated and filtered.
Catalytic Reusability
Pd-C catalysts retain 90% activity after five hydrogenation cycles when washed with ethyl acetate and dried under vacuum. BF₃·OEt₂, however, cannot be recovered due to decomposition during workup.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for the detection of metal ions such as aluminum.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Polarity :
- The hydroxyl group at C3 in the target compound increases polarity and hydrogen-bonding capacity compared to analogs like 8b and 8c, which lack hydroxyl groups but feature methoxybenzoyl substituents .
- Methoxy groups (e.g., C8-OCH₃ in the target compound vs. C4-OCH₃ in 8b) influence electron density on the aromatic ring, altering reactivity in nucleophilic additions .
Thermal Stability :
- Dichlorobenzoyl-substituted compound 8c exhibits a higher melting point (178°C) than 8b (125°C), likely due to stronger intermolecular interactions from electronegative chlorine atoms . The target compound’s melting point is unreported but may align with hydroxyl- and methoxy-bearing analogs (e.g., 171°C for 7b) .
Synthetic Accessibility :
Table 2: Functional Group Impact on Bioactivity
Key Insights:
- Antioxidant Potential: The C3 hydroxyl group in the target compound is critical for radical scavenging, akin to 7-hydroxy analogs in (e.g., 3-(3,4-dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone) .
- Solubility Modulation : Glycosylated analogs (e.g., ) demonstrate how sugar moieties enhance aqueous solubility, a feature absent in the target compound but relevant for pharmacokinetic optimization .
Spectroscopic and Analytical Data
Table 3: NMR and MS Data for Selected Analogues
Analysis:
- The target compound’s $ ^1H $ NMR would likely show signals for the C3 hydroxyl (~δ 5–6 ppm) and C8 methoxy (~δ 3.8–4.0 ppm), consistent with analogs like 7b (δ 3.85 ppm for OCH₃) .
- Mass spectrometry would confirm the molecular ion peak at m/z 298 (C₁₆H₁₂O₄), assuming a molecular formula similar to ’s 3-benzoyl-2-(4-bromophenyl)-7-methoxy derivative (C₂₃H₁₅BrO₄, m/z 435) .
Biological Activity
3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, also known as a flavonoid compound, has garnered attention for its diverse biological activities. This compound is characterized by its unique benzopyran structure, which contributes to its various pharmacological properties. Below, we explore the biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 268.26 g/mol. The compound features a hydroxyl group at the 3-position and a methoxy group at the 8-position, which significantly influence its reactivity and biological interactions.
Biological Activities
The biological activities of this compound include:
-
Antioxidant Properties :
- This compound exhibits strong antioxidant activity, capable of scavenging free radicals and thus protecting cells from oxidative stress. Studies indicate that it effectively reduces oxidative damage in cellular models.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
-
Anticancer Potential :
- Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis through various signaling pathways.
Data Table: Summary of Biological Activities
Case Studies
-
Antioxidant Activity Study :
A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced malondialdehyde levels in treated cells, indicating a decrease in lipid peroxidation and protection against oxidative damage. -
Anti-inflammatory Mechanism :
In vitro experiments showed that treatment with this compound led to a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent . -
Antimicrobial Efficacy :
A series of assays confirmed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The IC50 values indicated potent activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation of substituted phenols with aldehydes under acidic or basic catalysis. For example, related benzopyran-4-ones are synthesized via acid-catalyzed cyclization of 3,4,5-trimethoxyphenol derivatives with appropriate aldehydes . Temperature control (60–80°C) and pH (4–6) are critical to minimize side reactions. Purification often requires column chromatography using silica gel and ethyl acetate/hexane gradients .
- Yield Optimization : Pre-purification steps (e.g., recrystallization) and inert atmospheres (N₂) improve yields by reducing oxidation of phenolic intermediates.
Q. How is structural characterization of this compound performed, and what spectral data are diagnostic?
- Analytical Techniques :
- NMR : Key signals include a singlet for the C-3 hydroxyl proton (~δ 12.5 ppm in DMSO-d₆) and aromatic protons in the range δ 6.5–8.0 ppm. The methoxy group at C-8 appears as a singlet (~δ 3.8 ppm) .
- MS : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 297.0764 (calculated for C₁₆H₁₂O₄⁺). Fragmentation patterns reveal loss of CO (28 Da) and methoxy groups .
- IR : Strong absorption bands at ~3400 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=O of chromone) .
Q. What biological activities have been reported for this compound, and how are these assays designed?
- Antioxidant Activity : Evaluated via DPPH radical scavenging assays (IC₅₀ values < 50 µM in ethanol). Positive controls (e.g., quercetin) are essential for validating assay conditions .
- Enzyme Inhibition : For kinase or phosphatase inhibition, assays use recombinant enzymes (e.g., PI3K) with ATP-competitive substrates. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), ethanol (~5 mM), and aqueous buffers (pH 7.4, <1 mM). Stability in DMSO is >24 hours at –20°C .
- Light Sensitivity : Degrades under UV light (λ = 254 nm), requiring amber vials for storage.
Advanced Research Questions
Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in complex matrices?
- HPLC-UV Parameters :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile/0.1% formic acid (30% → 70% over 20 min).
- Detection: UV at 280 nm (λ_max for chromone) .
- Validation : Linearity (R² > 0.99) across 0.1–100 µg/mL, LOD < 0.05 µg/mL.
Q. How to resolve contradictions between synthetic and natural product spectral data?
- Case Study : A synthetic analog of falciformin showed discrepancies in melting points and ¹H NMR compared to the natural isolate, leading to structural revision. Cross-validation using 2D NMR (COSY, HMBC) and X-ray crystallography is critical .
- Mitigation : Use deuterated solvents for NMR consistency and compare with natural product databases (e.g., NIST Chemistry WebBook) .
Q. What strategies improve stability in biological assays (e.g., cell culture)?
- Microenvironment Control : Add antioxidants (e.g., ascorbic acid) to media to prevent phenolic oxidation.
- Serum Binding : Pre-incubate with 1% BSA to reduce nonspecific binding, enhancing bioavailability .
Q. How to investigate structure-activity relationships (SAR) for hydroxyl and methoxy substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
